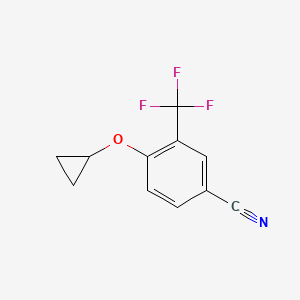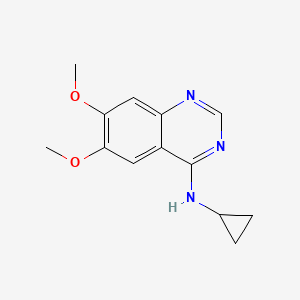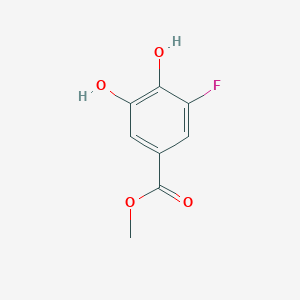
Methyl 3-fluoro-4,5-dihydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-fluoro-4,5-dihydroxybenzoate: is an organic compound with the molecular formula C8H7FO4 and a molecular weight of 186.14 g/mol . This compound is a derivative of benzoic acid and features both fluorine and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-fluoro-4,5-dihydroxybenzoate can be synthesized through a multi-step process involving the fluorination and hydroxylation of methyl benzoate derivatives. One common method involves the following steps:
Fluorination: Starting with methyl 4,5-dihydroxybenzoate, a fluorinating agent such as (NFSI) is used to introduce the fluorine atom at the 3-position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Catalytic Fluorination: Using catalysts to enhance the fluorination step.
Continuous Flow Reactors: Employing continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-fluoro-4,5-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like or .
Reduction: Reagents such as or .
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of methyl 3-fluoro-4,5-dihydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-fluoro-4,5-dihydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-fluoro-4,5-dihydroxybenzoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Neuroprotection: The compound may inhibit apoptosis in neuronal cells by modulating pathways such as the Akt pathway and reducing oxidative damage.
Comparison with Similar Compounds
Methyl 3,4-dihydroxybenzoate: Similar structure but lacks the fluorine atom.
Methyl 4-fluoro-3-hydroxybenzoate: Similar structure but with different positions of the hydroxyl and fluorine groups.
Uniqueness: Methyl 3-fluoro-4,5-dihydroxybenzoate is unique due to the specific positioning of the fluorine and hydroxyl groups, which can influence its reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C8H7FO4 |
|---|---|
Molecular Weight |
186.14 g/mol |
IUPAC Name |
methyl 3-fluoro-4,5-dihydroxybenzoate |
InChI |
InChI=1S/C8H7FO4/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,10-11H,1H3 |
InChI Key |
WSVCAHMJHGERKT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(3-Bromo-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13978255.png)
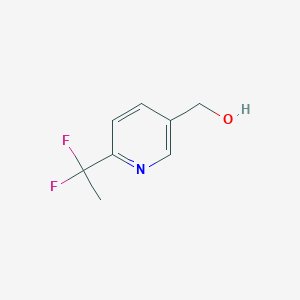
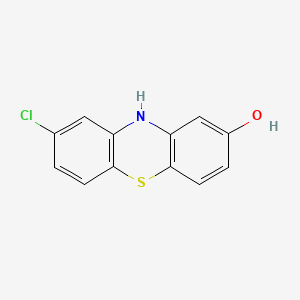
![2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-amine](/img/structure/B13978278.png)
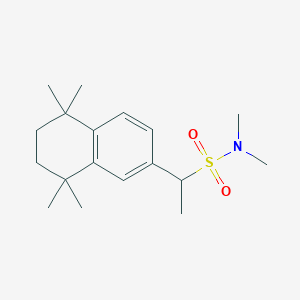
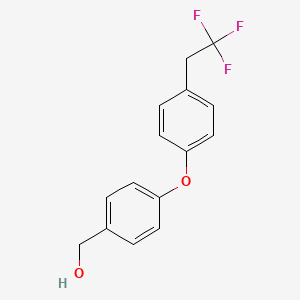
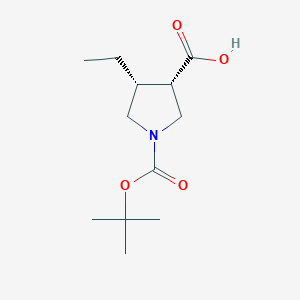
![tert-Butyl (R)-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate](/img/structure/B13978310.png)
